2-Hydroxybutanedial

Description

Structure

3D Structure

Properties

CAS No. |

7724-28-9 |

|---|---|

Molecular Formula |

C4H6O3 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

2-hydroxybutanedial |

InChI |

InChI=1S/C4H6O3/c5-2-1-4(7)3-6/h2-4,7H,1H2 |

InChI Key |

VTERBIYJBWDXDT-UHFFFAOYSA-N |

SMILES |

C(C=O)C(C=O)O |

Canonical SMILES |

C(C=O)C(C=O)O |

Synonyms |

2-hydroxy-succinaldehyde 2-hydroxysuccinaldehyde |

Origin of Product |

United States |

Nomenclature and Structural Elucidation of 2 Hydroxybutanedial

Definitional Distinctions and Precise Nomenclature in Chemical Literature

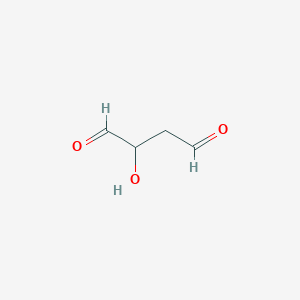

2-Hydroxybutanedial, identified by its IUPAC name, is a specific organic compound with the molecular formula C4H6O3. nih.govnih.gov In scientific literature and chemical databases, it is also referred to by several synonyms, including Butanedial, hydroxy- and HYDROXY-1,4-BUTANEDIAL. nih.govnih.gov Its unique Chemical Abstracts Service (CAS) number is 7724-28-9. nih.govchemsrc.com This compound is structurally a butanedial with a hydroxyl group attached to the second carbon atom. nih.gov

It is crucial to distinguish this compound from similar-sounding but structurally different compounds. For instance, 2-Hydroxybutanedioic acid, also known as malic acid, has a similar carbon backbone but features two carboxylic acid groups instead of aldehyde groups. atamanchemicals.comwikipedia.org Another distinct compound is 2-methyl-2-hydroxybutanoic acid, which has a different carbon skeleton and functional groups. doubtnut.com The precise nomenclature is key to avoiding ambiguity, as was the case where "(2R)-2-hydroxybutanedial" was erroneously used as a synonym for the unrelated growth factor protein Erythropoietin in one instance. ucl.ac.uk

The InChI and SMILES notations provide unambiguous representations of its structure. nih.govnih.gov

InChI: InChI=1S/C4H6O3/c5-2-1-4(7)3-6/h2-4,7H,1H2 nih.govnih.gov

SMILES: C(C=O)C(C=O)O nih.govnih.gov

These identifiers are essential for accurate database searching and chemical informatics. google.com

Stereochemical Considerations and Enantiomeric Forms of this compound

The structure of this compound contains one chiral center at the second carbon atom (C2), the carbon to which the hydroxyl group is attached. The presence of this stereocenter means that this compound can exist as two different stereoisomers that are non-superimposable mirror images of each other. doubtnut.comlibretexts.org These two forms are enantiomers.

The two enantiomers are designated based on the Cahn-Ingold-Prelog priority rules:

(R)-2-Hydroxybutanedial

(S)-2-Hydroxybutanedial

A mixture containing equal amounts of both enantiomers is known as a racemic mixture. While the general rule states that a molecule with 'n' chiral centers can have up to 2^n stereoisomers, this compound with its single chiral center has 2^1 = 2 possible stereoisomers. libretexts.org The specific stereoisomeric form can have significant implications in biological systems and chemical reactions, a principle seen in related chiral molecules like 2-amino-3-hydroxybutanoic acid (threonine), which has two chiral centers and thus four stereoisomers. libretexts.org

Spectroscopic Signatures for Structural Confirmation in Research Contexts

Spectroscopic methods are fundamental for the structural confirmation of this compound in a research setting. The primary techniques used would be mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. nih.govnih.gov The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. The exact mass of this compound is 102.031694049 Da. nih.govnih.gov In research, this compound has been identified as a degradation product in the GC-MS analysis of thermally treated plant-derived hydrogels. researchgate.netresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Vapor phase IR spectral data exists for this compound. nih.gov The IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups:

A broad band for the O-H stretch of the hydroxyl group.

Strong bands for the C=O stretch of the two aldehyde groups.

Bands for the C-H stretches of the aldehyde and alkane portions of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific published NMR spectra for this compound are not readily available in the search results, the expected signals in ¹H NMR and ¹³C NMR spectra can be predicted based on its structure.

¹H NMR: One would expect distinct signals for the two aldehydic protons, a signal for the proton on the carbon bearing the hydroxyl group (C2), signals for the methylene (B1212753) protons (C3), and a signal for the hydroxyl proton.

¹³C NMR: The spectrum would show four distinct carbon signals: two for the carbonyl carbons of the aldehydes, one for the carbon attached to the hydroxyl group, and one for the methylene carbon.

The following table summarizes key identifiers and properties of this compound.

| Identifier/Property | Value | Reference |

| IUPAC Name | This compound | nih.govnih.gov |

| Molecular Formula | C4H6O3 | nih.govnih.govchemsrc.com |

| Molecular Weight | 102.09 g/mol | nih.govnih.gov |

| CAS Number | 7724-28-9 | nih.govnih.govchemsrc.com |

| InChI | InChI=1S/C4H6O3/c5-2-1-4(7)3-6/h2-4,7H,1H2 | nih.govnih.gov |

| InChIKey | VTERBIYJBWDXDT-UHFFFAOYSA-N | nih.govnih.gov |

| SMILES | C(C=O)C(C=O)O | nih.govnih.gov |

| Exact Mass | 102.031694049 Da | nih.govnih.gov |

| Chiral Centers | 1 | doubtnut.comlibretexts.org |

| Number of Stereoisomers | 2 | libretexts.org |

Synthetic Methodologies and Chemical Preparation of 2 Hydroxybutanedial

Laboratory-Scale Synthesis Strategies and Precursor Chemistry

The laboratory preparation of 2-Hydroxybutanedial would likely commence from a readily available and suitable precursor, with subsequent selective chemical modifications. A logical and promising precursor for this synthesis is 1,2,4-butanetriol.

Precursor Synthesis: 1,2,4-Butanetriol

1,2,4-Butanetriol can be synthesized through various routes, including the reduction of esters of malic acid or through biotechnological methods. For instance, the catalytic hydrogenation of dimethyl malate over a copper-containing catalyst is a known method for its preparation.

Selective Oxidation

The pivotal step in the synthesis of this compound from 1,2,4-butanetriol is the selective oxidation of the primary hydroxyl groups at positions 1 and 4, without affecting the secondary hydroxyl group at position 2. Several laboratory methods are well-suited for this selective transformation.

One of the most effective methods for the selective oxidation of primary alcohols in the presence of secondary alcohols is the use of the 2,2,6,6-tetramethylpiperidine-1-oxyl radical, commonly known as TEMPO, in conjunction with a suitable co-oxidant.

A typical laboratory procedure could involve the following:

Reactants: 1,2,4-Butanetriol, TEMPO (catalytic amount), and a co-oxidant such as sodium hypochlorite (NaOCl) or diacetoxyiodobenzene (PhI(OAc)₂).

Solvent: A biphasic system, such as dichloromethane and water, is often employed to facilitate product isolation and prevent over-oxidation.

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often between 0 °C and room temperature, with careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

The proposed reaction mechanism involves the oxidation of TEMPO to the corresponding oxoammonium ion by the co-oxidant. This ion then acts as the active oxidant, selectively abstracting a hydride from the primary alcohols of 1,2,4-butanetriol, leading to the formation of the desired this compound.

| Reagent | Role | Typical Molar Ratio (relative to substrate) |

| 1,2,4-Butanetriol | Starting Material | 1.0 |

| TEMPO | Catalyst | 0.01 - 0.1 |

| Sodium Hypochlorite (NaOCl) | Co-oxidant | 2.2 - 2.5 |

| Dichloromethane/Water | Solvent System | N/A |

Potential Industrial Synthesis Pathways and Related Patent Literature Analysis

While specific patents for the industrial production of this compound are not prevalent, an analysis of manufacturing processes for structurally similar dialdehydes, such as glutaraldehyde, can provide valuable insights into potential industrial-scale pathways.

Analogous Industrial Process: Glutaraldehyde Synthesis

The industrial production of glutaraldehyde often involves the oxidation of a cyclic precursor. One common method is the oxidation of cyclopentene. This suggests a possible analogous route for this compound could involve the synthesis and subsequent oxidative cleavage of a suitably substituted cyclic ether.

A hypothetical industrial pathway could be envisioned as follows:

Precursor Synthesis: A substituted dihydropyran could serve as a precursor. For instance, the Diels-Alder reaction between acrolein and a vinyl ether bearing a protected hydroxyl group could yield a substituted dihydropyran.

Oxidative Cleavage: The resulting cyclic compound could then undergo ozonolysis or another form of oxidative cleavage of the double bond to yield the desired this compound after deprotection of the hydroxyl group.

A search of patent literature reveals numerous patents for the production of hydroxy aldehydes and dialdehydes through various methods, including aldol (B89426) condensation and hydroformylation reactions. For example, patents exist for the preparation of hydroxy pivaldehyde by reacting isobutyraldehyde and formaldehyde in the presence of a tertiary amine catalyst. While not directly applicable to this compound, these patents highlight the industrial precedent for the synthesis of molecules containing both hydroxyl and aldehyde functionalities.

| Process Step | Description | Potential Reagents/Conditions |

| Precursor Synthesis | Formation of a cyclic precursor. | Diels-Alder reaction of acrolein and a functionalized vinyl ether. |

| Oxidative Cleavage | Opening of the ring to form the dialdehyde. | Ozonolysis (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide). |

| Purification | Isolation of the final product. | Distillation, extraction. |

Green Chemistry Approaches for this compound Production

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can be approached with several green chemistry principles in mind, focusing on the use of safer reagents, renewable feedstocks, and catalytic methods.

Biocatalytic Synthesis

One of the most promising green approaches for the synthesis of this compound is the use of enzymes. Biocatalysis offers high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH) and often utilizes water as a solvent.

Enzyme Selection: Alcohol dehydrogenases (ADHs) and alcohol oxidases are classes of enzymes known to catalyze the oxidation of alcohols to aldehydes. The key challenge lies in finding or engineering an enzyme that exhibits high selectivity for the primary hydroxyl groups of 1,2,4-butanetriol.

Whole-Cell Biotransformation: An engineered microorganism, such as E. coli or Saccharomyces cerevisiae, could be developed to express the necessary enzymes. This whole-cell biocatalyst could then be used to convert a renewable feedstock, such as a sugar-derived polyol, into this compound. The biosynthesis of the 1,2,4-butanetriol precursor from renewable resources has already been demonstrated in engineered microbes.

Green Catalytic Oxidation

In addition to biocatalysis, several chemocatalytic methods align with the principles of green chemistry.

Use of Green Oxidants: Replacing traditional stoichiometric oxidants, which often contain heavy metals, with greener alternatives like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) is a key goal.

Heterogeneous Catalysis: The development of solid-supported catalysts can simplify catalyst recovery and reuse, reducing waste. For instance, a TEMPO-like catalyst immobilized on a solid support could be employed for the selective oxidation of 1,2,4-butanetriol.

| Green Approach | Key Principles | Potential Implementation for this compound Synthesis |

| Biocatalysis | High selectivity, mild conditions, renewable catalysts. | Use of alcohol dehydrogenases or oxidases for the selective oxidation of 1,2,4-butanetriol. |

| Green Oxidants | Atom economy, reduced waste. | Employing O₂ or H₂O₂ as the terminal oxidant in a catalytic cycle. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. | Immobilization of a selective oxidation catalyst (e.g., TEMPO) on a solid support. |

Chemical Reactivity and Mechanistic Studies of 2 Hydroxybutanedial

Fundamental Reaction Pathways and Functional Group Transformations

2-Hydroxybutanedial possesses two distinct aldehyde groups and a secondary hydroxyl group, which are the primary sites of its chemical reactivity. The aldehyde at C1 is adjacent to a methylene (B1212753) group, while the aldehyde at C4 is adjacent to a hydroxyl-bearing carbon. This structural arrangement suggests a variety of potential reaction pathways.

The primary reactions of the aldehyde groups include nucleophilic addition, oxidation, and reduction. Aldehydes are generally more reactive toward nucleophiles than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.org

Nucleophilic Addition: The carbonyl carbons of this compound are electrophilic and susceptible to attack by nucleophiles. Reactions with alcohols in the presence of an acid catalyst would lead to the formation of hemiacetals and subsequently acetals. Similarly, it would react with primary amines to form imines (Schiff bases) and with secondary amines to yield enamines. libretexts.org The addition of hydrogen cyanide would produce cyanohydrins, which are valuable synthetic intermediates. ncert.nic.in

Oxidation and Reduction: The aldehyde groups can be readily oxidized to carboxylic acids using common oxidizing agents. Conversely, reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding diol, 1,2,4-butanetriol.

Aldol (B89426) and Cannizzaro-type Reactions: The aldehyde at C1 has two α-hydrogens, making it susceptible to enolate formation under basic conditions and subsequent aldol addition or condensation reactions. ncert.nic.inwikipedia.org The aldehyde at C4 lacks an α-hydrogen, which suggests it could undergo a Cannizzaro reaction in the presence of a strong base, leading to a disproportionation product. Intramolecular versions of these reactions are also plausible.

Intramolecular Cyclization: As a 1,4-dicarbonyl compound, this compound is a potential precursor for the synthesis of five-membered heterocyclic rings. libretexts.org Under acidic conditions, it can undergo intramolecular cyclization via its enol form to produce furan (B31954) derivatives.

α-Hydroxy Aldehyde Specific Reactions: The α-hydroxy aldehyde moiety can undergo specific rearrangements, such as the α-ketol rearrangement, under thermal or catalytic (acid or base) conditions, leading to isomeric products. organicreactions.org

A summary of potential functional group transformations is presented in the table below.

| Functional Group Moiety | Reagent/Condition | Product Type |

| Aldehyde | Alcohol, H+ | Acetal (B89532) |

| Aldehyde | Primary Amine | Imine |

| Aldehyde | NaBH4 or LiAlH4 | Alcohol |

| Aldehyde | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid |

| 1,4-Dicarbonyl | Acid catalyst | Furan derivative |

| α-Hydroxy Aldehyde | Base or Acid, Heat | Rearrangement products |

| Aldehyde with α-H | Dilute base | Aldol addition product |

| Aldehyde without α-H | Concentrated base | Cannizzaro products |

Role as an Intermediate in Complex Organic Syntheses

While this compound possesses multiple functional groups that make it a potentially versatile building block in organic synthesis, its application in this regard is not widely documented in the scientific literature. nih.govnih.govresearchgate.netucl.ac.ukresearchgate.net Its primary reported role is as an intermediate product in the degradation of more complex molecules.

Notably, this compound has been identified as a thermal degradation product of various polysaccharides and related materials. sioc-journal.cnresearchgate.netresearchgate.netresearchgate.net For instance, GC-MS analysis of hydrogels derived from natural polysaccharides showed the formation of this compound among other small molecule products upon thermal decomposition. researchgate.netresearchgate.net This suggests that pathways exist for the breakdown of complex carbohydrates into this C4 dialdehyde. The mechanisms of polysaccharide degradation are complex but can involve retro-aldol reactions and other fragmentation pathways of the sugar units. nih.gov

From a synthetic perspective, 1,4-dicarbonyl compounds are valuable intermediates. libretexts.org They are key precursors in the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. The presence of an additional hydroxyl group in this compound could be leveraged to introduce further functionality into these heterocyclic systems. For example, the synthesis of substituted γ-lactones and γ-lactams can be achieved from 1,4-dicarbonyl precursors. acs.org Although not specifically demonstrated for this compound, its structure is amenable to such transformations.

The table below outlines the potential synthetic applications of this compound as a precursor to more complex structures, based on the known reactivity of 1,4-dicarbonyl compounds.

| Precursor | Reagent/Reaction Type | Product Class | Potential Application |

| This compound | Acid Catalysis (Paal-Knorr) | Hydroxy-substituted Furans | Building blocks for pharmaceuticals and materials |

| This compound | Ammonia or Primary Amines (Paal-Knorr) | Hydroxy-substituted Pyrroles | Synthesis of bioactive compounds and polymers |

| This compound | Lawesson's Reagent (Paal-Knorr) | Hydroxy-substituted Thiophenes | Organic electronics and materials science |

| This compound | Reducing agents followed by lactonization | Substituted γ-Lactones | Natural product synthesis |

Kinetics and Thermodynamics of this compound Reactions

Specific experimental kinetic and thermodynamic data for the reactions of this compound are scarce in the published literature. However, general principles can be applied to understand the factors governing the speed and equilibrium of its transformations. Computational chemistry methods, which have been successfully applied to study the mechanisms of reactions involving other hydroxy-carbonyl compounds, could provide valuable insights. bath.ac.ukacs.orgnih.govresearchgate.net

Thermodynamics: The thermodynamics of reactions involving this compound will be governed by the relative stability of reactants and products. For instance, the oxidation of the aldehyde groups to carboxylic acids is typically a thermodynamically favorable (exergonic) process. Intramolecular cyclization to form a five-membered furan ring is also often thermodynamically favored due to the stability of the aromatic heterocycle. The equilibrium of reversible reactions like acetal formation can be controlled by reaction conditions, such as the removal of water to drive the reaction to completion.

Kinetics: The rates of reaction will be influenced by several factors. The reactivity of the two aldehyde groups may differ due to the electronic effect of the adjacent hydroxyl group. The α-hydroxyl group can influence the electrophilicity of the C4-carbonyl and potentially participate in intramolecular catalysis. The kinetics of aldol reactions are highly dependent on the concentration and strength of the base used to form the enolate. wikipedia.org For catalyzed reactions, the nature of the catalyst will be a key determinant of the reaction rate.

The following table presents a hypothetical analysis of thermodynamic and kinetic parameters for some fundamental reactions of this compound, illustrating the expected trends.

| Reaction Type | Expected ΔG (Gibbs Free Energy) | Expected Ea (Activation Energy) | Influencing Factors |

| Oxidation to Dicarboxylic Acid | Highly Negative | Low to Moderate | Strength of oxidizing agent |

| Reduction to Diol | Negative | Moderate | Type of reducing agent |

| Acetal Formation (excess alcohol) | Slightly Negative | Moderate | Acid catalyst concentration, water removal |

| Intramolecular Cyclization to Furan | Negative | Moderate to High | Acidity of the medium, temperature |

| Aldol Addition | Negative | Moderate | Base concentration, temperature |

Catalyst Design and Optimization for this compound Derivatization

The derivatization of this compound would rely on the selection of appropriate catalysts to control the reaction's selectivity and efficiency. The design and optimization of these catalysts would target the specific functional group intended for transformation.

Acid Catalysis: Brønsted or Lewis acids are standard catalysts for reactions involving carbonyl groups. libretexts.org For this compound, acid catalysts would be crucial for:

Acetal formation: To protect the aldehyde groups or to form cyclic acetals.

Paal-Knorr synthesis: To promote the intramolecular cyclization to furan derivatives.

Enamine formation: To catalyze the reaction with secondary amines.

Base Catalysis: Base catalysts are essential for reactions proceeding via enolate intermediates. For this compound, this includes:

Aldol reactions: A dilute base would be used to generate the enolate at the C2 position for subsequent nucleophilic attack. ncert.nic.in

Cannizzaro reaction: A concentrated base would be required for the disproportionation of the C4-aldehyde.

Metal-based Catalysis:

Hydrogenation: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO2) with hydrogen gas would be effective for the reduction of the aldehyde groups to alcohols.

Oxidation: Specific metal-based catalysts could be designed for the selective oxidation of one or both aldehyde groups.

Enzymatic Catalysis: Biocatalysts, such as oxidoreductases or lyases, could offer high chemo-, regio-, and stereoselectivity for the derivatization of this compound. Enzymes are known to catalyze reactions on polyfunctional molecules with high precision under mild conditions. nih.gov

The choice of catalyst would be critical for achieving selectivity between the two different aldehyde groups and the hydroxyl group. For instance, selective protection of one aldehyde over the other would likely require a carefully designed catalyst system that can differentiate the electronic and steric environment of the two carbonyls.

The table below summarizes potential catalyst types and their applications in the derivatization of this compound.

| Catalyst Type | Catalyst Example(s) | Target Transformation |

| Brønsted Acid | H2SO4, p-Toluenesulfonic acid | Acetal formation, Furan synthesis |

| Lewis Acid | ZnCl2, BF3·OEt2 | Acetal formation, other carbonyl additions |

| Base | NaOH, KOH, NaOEt | Aldol reactions, Cannizzaro reaction |

| Hydrogenation Catalyst | Pd/C, PtO2, Raney Nickel | Reduction of aldehydes to alcohols |

| Oxidation Catalyst | Ru-based or Cr-based reagents | Oxidation of aldehydes to carboxylic acids |

| Biocatalyst | Oxidoreductases, Hydrolases | Selective oxidation, reduction, or hydrolysis |

Degradation Pathways and Formation Mechanisms of 2 Hydroxybutanedial

Occurrence as a Degradation Product in Biomaterials and Polymers

2-Hydroxybutanedial has been identified as a chemical byproduct resulting from the degradation of various natural polysaccharides and their modified forms. Research involving the thermal analysis of hydrogels derived from plant-based carbohydrates has detected this compound among the degradation products. researchgate.netresearchgate.net Specifically, studies on hydrogels from Plantago ovata, Salvia aegyptiaca, Ocimum basilicum, and Mimosa pudica have confirmed its formation. researchgate.netresearchgate.net

The compound is not limited to plant-based sources. It has also been detected during the analysis of modified chondroitin (B13769445) sulfate (B86663) biofilms and polysaccharides extracted from palm kernel cake. researchgate.netresearchgate.net In these cases, this compound was identified alongside other small molecules like water, 3-hydroxypropanal, and 2-furfuryl alcohol, indicating a common degradation pathway for these complex carbohydrates. researchgate.netresearchgate.net

| Biomaterial/Polymer | Source of Finding | Other Degradation Products Noted |

|---|---|---|

| Plant-based Hydrogels (e.g., from Plantago ovata) | Thermal Analysis Studies researchgate.netresearchgate.netresearchgate.net | Water, 3-hydroxypropanal, 2-furfuryl alcohol |

| Modified Chondroitin Sulfate Biofilms | Physicochemical Analyses researchgate.net | Water, 3-hydroxypropanal, 2-furfuryl alcohol |

| Polysaccharides from Palm Kernel Cake | Hydrolysis and GC-MS Analysis researchgate.net | Water, 3-hydroxypropanal, 2-furfuryl alcohol |

| Cross-Linked Potato Starch | Thermal Analysis and Degradation Kinetics researchgate.net | Water, 3-hydroxypropanal, 2-furfuryl alcohol |

Mechanistic Investigations of Thermal and Oxidative Degradation Leading to this compound

The formation of this compound from polysaccharides is primarily attributed to thermal and oxidative degradation mechanisms. These processes involve the breaking of glycosidic bonds and the subsequent fragmentation and oxidation of the constituent sugar units.

Thermal Degradation: Thermogravimetric analysis (TGA) of polysaccharides shows that major weight loss, corresponding to the structural decomposition of the polymer, typically occurs at temperatures above 200°C. researchgate.netresearchgate.net This initial thermal stress provides the energy required to break down the complex polysaccharide structure into smaller, unstable intermediates, including various alcohols and aldehydes. researchgate.net

Oxidative Degradation: In the presence of oxygen, the degradation process is often accelerated and follows oxidative pathways. The process can be initiated by reactive oxygen species (ROS), such as the highly reactive hydroxyl radical (OH•). nih.govnih.gov The generation of these radicals can be activated by heat or the presence of transition metal ions. nih.gov

The proposed mechanism involves the following key steps:

Hydrogen Abstraction: The hydroxyl radical abstracts a hydrogen atom from a carbon on the polysaccharide's sugar ring, creating a carbon-centered radical. nih.gov

Chain Scission: This radical formation destabilizes the molecule, leading to the cleavage of the glycosidic bonds, a process known as β-scission. nih.gov This breaks the long polymer chain into smaller fragments.

Ring Opening and Oxidation: The sugar rings of the fragments can open and undergo further oxidation. This cascade of reactions leads to the formation of a variety of low-molecular-weight, oxygenated compounds.

Through these pathways, the six-carbon sugar units (like glucose or mannose) that form the backbone of many polysaccharides are broken down into smaller molecules, including the four-carbon compound this compound. researchgate.netresearchgate.net

Influence of Material Composition and Environmental Factors on this compound Formation

The rate and extent of this compound formation are not constant but are significantly influenced by both the intrinsic properties of the material and the external environmental conditions.

Material Composition:

Polymer Structure: The specific type of glycosidic linkage (α or β) and the constituent monosaccharides affect the stability of the polysaccharide. For instance, the degree of sulfation in glycosaminoglycans like chondroitin sulfate can influence their resistance to degradation by reactive species. nih.gov

Cross-linking: Chemical modifications such as cross-linking can enhance the thermal stability of a polymer. researchgate.net Increased stability may alter the degradation pathway or require more extreme conditions to produce smaller fragments like this compound.

Environmental Factors:

Temperature: As a product of thermal degradation, the formation of this compound is highly dependent on temperature. Higher temperatures provide more energy to overcome the activation energy of the degradation reactions, increasing the rate of formation. copernicus.orgcopernicus.org

pH: The pH of the surrounding environment can catalyze the hydrolytic degradation of polymers. nih.gov Both acidic and alkaline conditions can promote the hydrolysis of glycosidic bonds in polysaccharides, creating smaller units that are then susceptible to further thermal or oxidative breakdown. researchgate.netcolab.ws

Presence of Oxidants: The availability of oxygen and other oxidizing agents is a critical factor in the oxidative degradation pathway. The presence of hydrogen peroxide (H₂O₂), for example, can lead to the generation of hydroxyl radicals that drive the degradation process. nih.gov

| Factor | Influence on Degradation | Effect on this compound Formation |

|---|---|---|

| Temperature | Increases rate of thermal decomposition. copernicus.org | Higher temperatures generally increase the rate of formation. |

| pH | Catalyzes hydrolytic cleavage of polymer chains. nih.gov | Acidic or alkaline conditions can accelerate initial degradation steps. |

| Oxygen/Oxidants | Enables oxidative degradation pathways via ROS. nih.gov | Essential for the oxidative mechanisms that produce the compound. |

| Material Cross-linking | Can increase overall thermal stability. researchgate.net | May decrease the rate of formation by stabilizing the parent polymer. |

Analytical Characterization of Degradation Profiles Utilizing this compound as a Marker

The detection of specific low-molecular-weight compounds like this compound is a key component of characterizing the degradation of complex polymers. Its presence provides evidence for particular reaction pathways having occurred.

The primary analytical technique cited for the identification of this compound as a degradation product is Gas Chromatography-Mass Spectrometry (GC-MS) . researchgate.netresearchgate.netresearchgate.net

Gas Chromatography (GC): This technique separates the volatile and semi-volatile compounds from the complex mixture of degradation products based on their boiling points and affinity for the chromatographic column.

Mass Spectrometry (MS): Following separation by GC, the individual compounds are fragmented and ionized. The mass spectrometer then detects these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

The use of GC-MS allows researchers to confirm the presence of this compound and other small molecules, thereby building a detailed profile of the degradation products. researchgate.netresearchgate.net This profile serves as a valuable tool for understanding the underlying chemical mechanisms and for comparing the stability of different materials under various conditions. By monitoring the formation of marker compounds like this compound, scientists can assess the extent of degradation in biomaterials and polymers.

| Analytical Method | Purpose | Identified Degradation Products |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile/semi-volatile compounds. researchgate.netresearchgate.net | This compound, 3-hydroxypropanal, 2-furfuryl alcohol, Water. researchgate.netresearchgate.netresearchgate.net |

Advanced Analytical and Characterization Techniques for 2 Hydroxybutanedial in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. Due to the polar nature and low volatility of 2-hydroxybutanedial, direct analysis by GC-MS is challenging. The presence of hydroxyl and carbonyl groups leads to poor chromatographic peak shape and potential thermal degradation in the GC inlet. bmrb.io To overcome these issues, chemical derivatization is an essential prerequisite.

Derivatization: The primary strategy involves converting the polar functional groups into less polar, more volatile derivatives. Silylation is the most common approach, where active hydrogens in the hydroxyl and enolizable aldehyde groups are replaced with a trimethylsilyl (B98337) (TMS) group. uwimona.edu.jm Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. oiv.intresearchgate.net The derivatization reaction, which can be accelerated using microwave assistance, transforms this compound into a thermally stable silyl (B83357) ether that is amenable to GC analysis. oiv.int

Identification and Quantification: Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron impact) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. The mass spectrum of derivatized this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, allowing for unambiguous identification when compared against spectral libraries. nih.gov

For quantification in complex matrices, such as in studies of degradation products from natural polymers, GC-MS can be operated in selected ion monitoring (SIM) mode. libretexts.orgresearchgate.net This approach enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte, allowing for accurate measurement even at low concentrations. oiv.int

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Derivatization Reagent | Converts polar groups to volatile silyl ethers. | BSTFA + 1% TMCS; MSTFA |

| Reaction Conditions | Time and temperature for the derivatization reaction. | 60-70°C for 1-18 hours, or microwave-assisted for ~2 min uwimona.edu.jmoiv.int |

| GC Column | Separates compounds based on volatility. | HP-5MS (30m x 0.25mm x 0.25µm) or similar non-polar column |

| Ionization Mode | Method for creating ions from the analyte. | Electron Impact (EI), 70 eV |

| MS Detection Mode | Method for detecting ions for quantification. | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. byjus.comsigmaaldrich.com It provides precise information about the carbon-hydrogen framework of a molecule, making it indispensable for confirming the structure of this compound. Both ¹H and ¹³C NMR are utilized to map the connectivity and chemical environment of each atom. savemyexams.com

¹H NMR: A proton NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The aldehydic protons (CHO) are highly deshielded and would appear far downfield, typically in the range of δ 9.5-10.0 ppm. uwimona.edu.jm The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear in the δ 4.0-4.5 ppm region. The protons of the methylene (B1212753) group (CH₂) adjacent to the hydroxyl-bearing carbon would show signals influenced by neighboring groups. The hydroxyl proton itself would produce a broad signal whose chemical shift is concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the aldehyde groups are the most deshielded, with expected chemical shifts in the δ 190-200 ppm range. libretexts.org The carbon atom attached to the hydroxyl group (C-OH) would resonate around δ 70-80 ppm. The other carbon atoms in the chain would appear further upfield. Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between protons and carbons, confirming the exact isomeric structure and bonding arrangement of this compound. wikipedia.org

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aldehyde (R-CHO) | 9.5 - 10.0 |

| ¹H | Methine (CH-OH) | 4.0 - 4.5 |

| ¹H | Methylene (-CH₂-) | ~2.5 - 3.0 |

| ¹H | Hydroxyl (-OH) | Variable, broad |

| ¹³C | Aldehyde (R-CHO) | 190 - 200 |

| ¹³C | Methine (CH-OH) | 70 - 80 |

| ¹³C | Methylene (-CH₂-) | ~40 - 50 |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like this compound. libretexts.org Given its lack of a strong UV chromophore, direct detection of this compound is challenging. Therefore, pre-column or post-column derivatization is typically employed. oup.com

Derivatization for UV/Fluorescence Detection: A common strategy involves reacting the aldehyde groups with a derivatizing agent to form a highly conjugated product that can be detected by UV-Vis or fluorescence detectors. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with carbonyls to form colored hydrazones detectable around 360 nm. uni-konstanz.de Another widely used reagent is o-phenylenediamine (B120857) (or its analogues), which reacts with α-dicarbonyl compounds, and by extension other dicarbonyls, to yield highly fluorescent quinoxaline (B1680401) derivatives, enabling sensitive detection. oiv.intacs.org

Separation and Purity Assessment: The separation is typically achieved using reversed-phase HPLC (RP-HPLC). sielc.com A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the analyte from impurities and by-products. The purity of a this compound sample can be assessed by the presence of a single, sharp peak in the chromatogram. The peak area is directly proportional to the concentration, allowing for accurate quantification when calibrated with standards. specificpolymers.com

| Parameter | Description | Typical Condition |

|---|---|---|

| Derivatization Reagent | Adds a chromophore/fluorophore for detection. | 2,4-Dinitrophenylhydrazine (DNPH); o-Phenylenediamine |

| Column | The stationary phase for separation. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) oiv.int |

| Mobile Phase | The solvent system that carries the sample through the column. | Acetonitrile/Water or Methanol/Water, often with an acid modifier (formic acid) sielc.comgoogle.com |

| Detection | Method for observing the separated components. | UV-Vis (e.g., 313 nm for quinoxaline derivatives, ~360 nm for DNPH derivatives) oiv.intuni-konstanz.de |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. tanta.edu.egbyjus.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By measuring the absorption (IR) or scattering (Raman) of light, a spectrum is generated with peaks corresponding to the distinct vibrational modes of the molecule's functional groups. wiley.comopen.edu

Infrared (IR) Spectroscopy: For this compound, IR spectroscopy is highly effective for confirming the presence of its key functional groups. nih.gov A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. fiveable.me The aldehyde groups give rise to two characteristic signals: a strong, sharp C=O stretching absorption typically found between 1720-1740 cm⁻¹, and C-H stretching bands for the aldehydic proton, which appear as a pair of medium-intensity peaks between 2700-2900 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the O-H stretch is often weak in Raman spectra, the C=O stretch of the aldehyde gives a strong Raman signal. Symmetric vibrations and non-polar bonds tend to be more Raman active. This can provide additional structural information and is particularly useful for analyzing samples in aqueous solutions, where the strong IR absorption of water can obscure important spectral regions.

Together, IR and Raman spectroscopy offer a rapid and non-destructive method to verify the functional group composition of this compound, confirming its identity and providing insights into intermolecular interactions like hydrogen bonding. scifiniti.com

| Functional Group | Vibrational Mode | Characteristic IR Frequency (cm⁻¹) | Raman Signal Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) | Weak |

| Aldehyde (-CHO) | C=O Stretch | 1720 - 1740 (Strong, Sharp) | Strong |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 (Two peaks, medium) | Medium |

| Alkane | C-H Stretch | 2850 - 3000 | Strong |

Theoretical and Computational Chemistry of 2 Hydroxybutanedial

Quantum Chemical Calculations of Electronic Structure, Conformation, and Energetics

Quantum chemical calculations are pivotal in determining the fundamental electronic properties, stable conformations, and energetics of 2-Hydroxybutanedial. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can predict a variety of molecular descriptors.

Electronic Structure: The electronic structure of this compound, characterized by the distribution of electrons within the molecule, dictates its reactivity. Quantum chemical calculations can map out electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack.

Conformation and Energetics: this compound can exist in various conformations due to the rotational freedom around its single bonds. Quantum chemical calculations can be used to perform a conformational analysis to identify the most stable (lowest energy) structures in the gas phase and in solution. The relative energies of different conformers, as well as the energy barriers for their interconversion, can be precisely calculated.

Below is an illustrative table of computed properties for this compound, similar to what would be obtained from quantum chemical calculations.

| Property | Description | Illustrative Value |

| Molecular Formula | The elemental composition of the molecule. | C4H6O3 nih.gov |

| Molecular Weight | The mass of one mole of the substance. | 102.09 g/mol nih.gov |

| IUPAC Name | The systematic name of the compound. | This compound nih.gov |

| Dipole Moment | A measure of the molecule's overall polarity. | Value would be calculated |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Value would be calculated |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Value would be calculated |

| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. | Value would be calculated |

| Heat of Formation | The enthalpy change when the compound is formed from its elements. | Value would be calculated |

This table is for illustrative purposes to show the type of data generated from quantum chemical calculations. Specific values for this compound require dedicated computational studies.

Molecular Dynamics Simulations to Elucidate Reactivity and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound, including its interactions with other molecules and its reactivity over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Reactivity and Interactions: By simulating this compound in different environments (e.g., in aqueous solution, or in the presence of other reactants), MD can provide insights into its reactive behavior. For instance, simulations could model the interaction of this compound with biological macromolecules to understand its potential effects in a biological context. The formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions can be monitored throughout the simulation. nih.gov

The following table illustrates the kind of interaction data that can be extracted from MD simulations.

| Interaction Type | Interacting Partner | Average Interaction Energy (kcal/mol) | Average Distance (Å) |

| Hydrogen Bond | Water | Value would be calculated | Value would be calculated |

| van der Waals | Self-interaction (dimerization) | Value would be calculated | Value would be calculated |

This table is illustrative. The actual data would be derived from specific MD simulation studies.

Computational Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification. Furthermore, these methods can map out the potential energy surfaces of chemical reactions, identifying transition states and reaction intermediates, thus elucidating reaction pathways.

Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of this compound, especially when it is part of a complex mixture of degradation products.

Reaction Pathways: To understand how this compound is formed or how it further degrades, computational methods can be used to model reaction pathways. By calculating the energies of reactants, products, and transition states, the activation energies and reaction enthalpies for various potential reactions can be determined. This is crucial for understanding its formation from larger molecules and its subsequent transformation into other compounds.

An illustrative table for a predicted vibrational frequency is shown below.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O stretch | Aldehyde | Value would be calculated |

| O-H stretch | Alcohol | Value would be calculated |

| C-H stretch | Alkane/Aldehyde | Value would be calculated |

This table is for illustrative purposes. Accurate prediction requires specific computational analysis.

Development of Theoretical Models for Understanding Degradation Mechanisms

Given that this compound is often observed as a degradation product, developing theoretical models for its formation is a key area of computational research. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net These models can help to understand the degradation of complex natural polymers like polysaccharides under various conditions (e.g., thermal, oxidative).

Theoretical models for degradation can be developed by combining quantum chemical calculations of reaction energetics with kinetic modeling. For instance, the degradation of a polysaccharide chain leading to the formation of this compound can be modeled step-by-step, calculating the energy profile for each reaction step. This can help to identify the most likely degradation pathways and the factors that influence them (e.g., temperature, pH, presence of catalysts). The use of kinetic models like the Flynn-Waal-Ozawa model, Broido and Chang kinetic models, and Kissinger-Akahira-Sunose method, although applied to bulk material degradation, provides a framework that could be adapted to model the degradation kinetics at a molecular level. researchgate.netresearchgate.netresearchgate.net

Emerging Research Directions and Potential Academic Applications of 2 Hydroxybutanedial

Exploration as a Chemical Building Block for Novel Compounds and Materials

As a bifunctional molecule with two aldehyde groups and one hydroxyl group, 2-hydroxybutanedial theoretically possesses the characteristics of a versatile chemical building block. Chemical building blocks are relatively small molecules that can be used in the synthesis of more complex compounds and materials. libretexts.orgnih.gov The presence of multiple reactive sites allows for a variety of potential chemical transformations, making it a candidate for creating novel molecular architectures.

However, there is a notable absence of published research specifically detailing the use of this compound as a precursor in the synthesis of new compounds or materials. While studies on the synthesis of novel derivatives from other hydroxy- or di-functionalized compounds are abundant, dedicated investigations into the synthetic utility of this compound have not been reported in the available scientific literature. mit.edunih.govresearchgate.netnih.govrsc.org Future research in this area would need to focus on its reactivity, stability, and compatibility with various reaction conditions to establish its potential as a valuable synthetic intermediate.

Investigation of its Role in Specific Biochemical Pathways (at a molecular level, non-clinical)

The structural similarity of this compound to naturally occurring metabolites, such as other four-carbon dicarboxylic acids and hydroxy acids, suggests the possibility of its interaction with or involvement in biochemical pathways. For instance, compounds like 2-hydroxybutyric acid have been studied in the context of metabolic disorders. mdpi.comnih.govresearchgate.net Research in this area would typically involve enzymatic assays to identify potential interactions with metabolic enzymes and metabolomic studies to track its transformation within a biological system.

Despite this theoretical potential, there is no specific research in the current scientific literature that investigates the role of this compound in any specific biochemical pathway at a molecular level. Studies on the metabolism of other hydroxy acids are well-documented, but this compound has not been the subject of such investigations. nih.govencyclopedia.pubrsc.orgresearchgate.net Elucidating whether this compound can be synthesized endogenously, is a product of xenobiotic metabolism, or can be utilized by microbial or plant metabolic systems remains an open area for future academic exploration.

Environmental Fate and Transformation Studies in Abiotic and Biotic Systems

Understanding the environmental fate of a chemical compound involves studying its persistence, transport, and transformation in different environmental compartments. This includes abiotic processes like hydrolysis and photolysis, as well as biotic degradation by microorganisms. libretexts.orgpjoes.commdpi.com The presence of aldehyde and hydroxyl functional groups in this compound suggests it may be susceptible to both oxidative and reductive transformations in the environment.

Currently, there are no specific studies on the environmental fate and transformation of this compound. While there is extensive research on the microbial degradation of various organic compounds, including some aldehydes and herbicides, this specific molecule has not been investigated. nih.govnih.govresearchgate.netmdpi.comnih.govmdpi.com Future research would be needed to determine its potential for bioaccumulation, its degradation pathways in soil and water, and the identity of any transformation products, which could have their own environmental impact.

Development of Sensors and Detection Methods for this compound in Research Matrices

The development of sensitive and selective analytical methods is crucial for studying a compound's presence and behavior in various matrices. For a compound like this compound, this could involve chromatographic methods coupled with mass spectrometry or the development of specific chemical sensors. cdc.govnih.govresearchgate.netresearchgate.net The reactivity of the aldehyde groups could potentially be exploited for the design of colorimetric or fluorescent probes. nih.govnih.govacs.orgrsc.orgtechnologynetworks.com

A review of the literature indicates that no specific sensors or dedicated analytical methods for the detection of this compound have been developed. While general methods for the detection of aldehydes exist, methods validated for the specific and sensitive quantification of this compound in research matrices such as biological fluids or environmental samples are not described. The development of such methods would be a critical first step to enable any meaningful research into its biochemical or environmental roles.

Q & A

Basic Research Questions

Q. What are the most reliable experimental methods for synthesizing and characterizing 2-Hydroxybutanedial in laboratory settings?

- Methodological Answer : Synthesis typically involves oxidation of precursor diols or aldehydes under controlled conditions (e.g., using oxidizing agents like pyridinium chlorochromate). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity analysis via high-performance liquid chromatography (HPLC) with UV detection is critical. Ensure reproducibility by documenting reaction parameters (temperature, solvent, stoichiometry) and referencing established protocols .

- Data Considerations : Include raw spectral data (e.g., NMR peaks, retention times) in appendices, with processed data (e.g., purity percentages) in the main text .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal stress (e.g., 40°C/75% RH) and monitor degradation via HPLC or gas chromatography (GC). Compare results with control samples stored at -20°C. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document deviations in pH, color, or precipitate formation .

- Data Contradiction Analysis : If unexpected degradation products arise, employ tandem MS or infrared (IR) spectroscopy to identify structural changes and revise storage protocols .

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

- Methodological Answer : Replicate conflicting studies under standardized conditions (solvent, catalyst, temperature). Use statistical tools (e.g., ANOVA) to compare yields and reaction rates. If discrepancies persist, investigate hidden variables (e.g., trace moisture, impurity profiles) using X-ray crystallography or computational simulations (DFT) to model transition states .

- Evidence Integration : Cross-reference primary literature to identify methodological differences (e.g., solvent polarity, reagent purity) and propose a consensus protocol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.